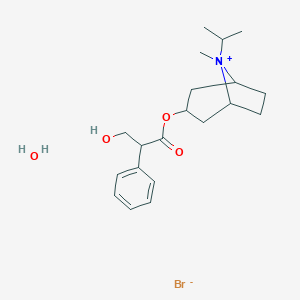

Ipratropium bromide monohydrate

説明

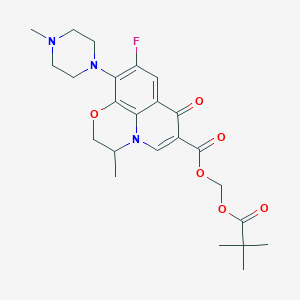

Ipratropium bromide is an anticholinergic drug used to control symptoms related to lung diseases such as asthma, chronic bronchitis, and emphysema . It is also used to treat air flow blockage and prevent the worsening of chronic obstructive pulmonary disease (COPD) . It belongs to the family of medicines known as bronchodilators .

Synthesis Analysis

The crystal structure of ipratropium bromide monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . The study demonstrated the use of supercritical fluid technology in producing an anhydrous form of ipratropium bromide, and the use of seeded crystallization to produce ipratropium monohydrate .Molecular Structure Analysis

Ipratropium bromide monohydrate crystallizes in the space group P 2 1 / c (#14) with a = 8.21420 (7) Å, b = 10.54617 (13) Å, c = 24.0761 (39) Å, β = 99.9063 (7) °, V = 2054.574 (22) Å 3, and Z = 4 . The molecular formula is C20H30NO3Br(H2O) .Chemical Reactions Analysis

Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor . This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function .Physical And Chemical Properties Analysis

Ipratropium bromide monohydrate has a molecular weight of 430.38 . The crystal structure of ipratropium bromide monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .科学的研究の応用

Influence on Dry Powder Inhaler Formulations

Ipratropium bromide monohydrate (IB) shows distinct processing behavior upon air-jet micronization, impacting aerosolization performance in dry powder inhaler (DPI) formulations. The mechanical properties of anhydrous and monohydrate forms of IB differ significantly, influencing their processing and performance in DPIs (Shur et al., 2012).

Development of Sustained-Release Particles

Research has focused on creating respirable particles of ipratropium bromide (IPB) with sustained-release properties. By using a spray-drying process and various coatings, IPB particles were engineered to have a prolonged bronchodilatory effect, as demonstrated in pharmacodynamic studies (Taylor et al., 2006).

Pulmonary Absorption Mechanism

The pulmonary absorption mechanism of ipratropium involves organic cation/carnitine transporters in human bronchial epithelial cells. This finding highlights the role of carrier-mediated uptake in the bronchial absorption of ipratropium, suggesting a more efficient systemic exposure through inhalation (Nakamura et al., 2010).

Crystal Structure Analysis

The crystal structure of ipratropium bromide monohydrate has been elucidated using synchrotron X-ray powder diffraction and density functional techniques. This detailed structural analysis aids in understanding the molecular interactions and stability of the compound (Bhaskar et al., 2020).

Role in Myocardial Injury Studies

Ipratropium bromide has been studied for its potential to induce myocardial injury in nonclinical models of simulated myocardial ischemia/reperfusion injury. These findings provide insights into the cardiovascular effects of ipratropium, particularly in patients with chronic obstructive pulmonary disease (COPD) and underlying heart conditions (Harvey et al., 2014).

Synthesis and Radiolabelling for PET Studies

Ipratropium bromide has been synthesized and radiolabelled for use as PET ligands, aiding in the study of inhaled drug deposition in the treatment of COPD and asthma. This research contributes to understanding how these drugs distribute within the lungs (Issa et al., 2006).

Transporter-Mediated Renal Secretion

Studies have shown that organic cation transporters mediate the renal secretion of ipratropium. This understanding of its renal elimination mechanism can influence the dosing and safety of ipratropium in patients with renal impairment (Nakanishi et al., 2013).

特性

IUPAC Name |

(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWHKYJURDBRMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ipratropium bromide monohydrate | |

CAS RN |

66985-17-9 | |

| Record name | (1R,3r,5S 8r)-3-[(RS)-(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1.]octane bromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

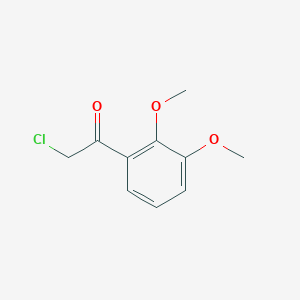

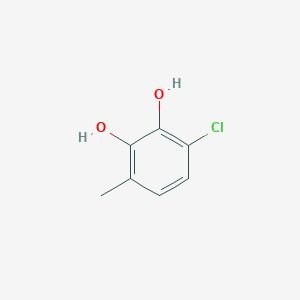

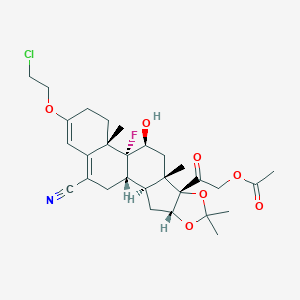

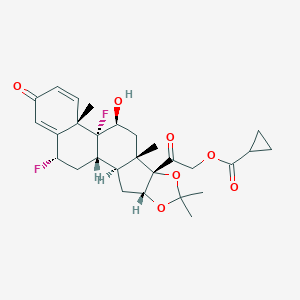

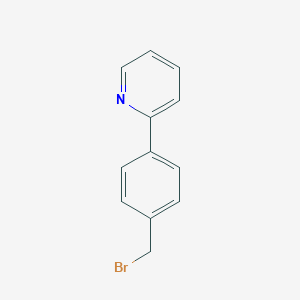

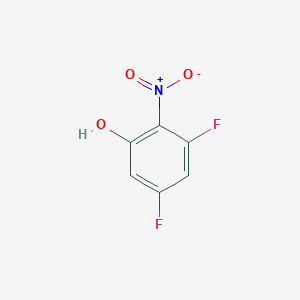

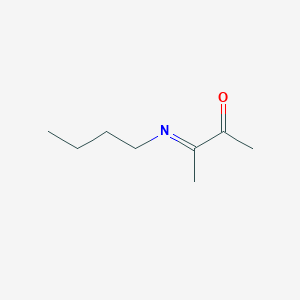

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

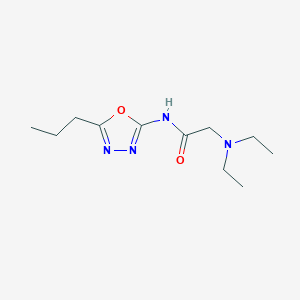

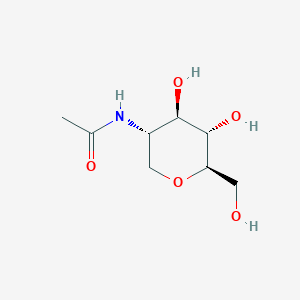

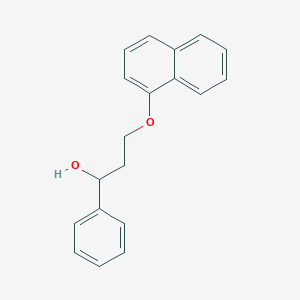

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)

![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)